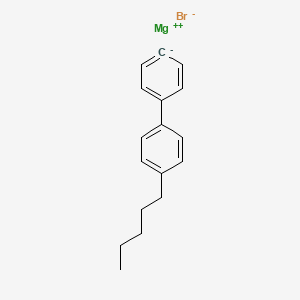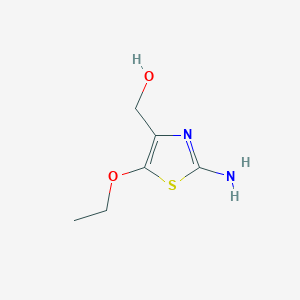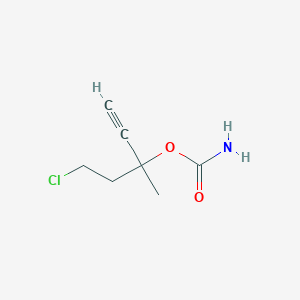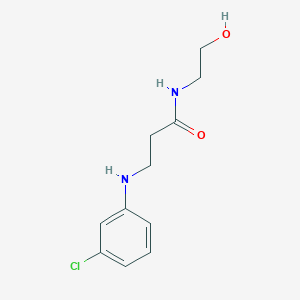
Magnesium bromide 4'-pentyl-1,1'-biphenyl (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium bromide 4’-pentyl-1,1’-biphenyl (1/1/1) is an organometallic compound that combines magnesium bromide with 4’-pentyl-1,1’-biphenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 4’-pentyl-1,1’-biphenyl typically involves the reaction of magnesium metal with 4’-pentyl-1,1’-biphenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert atmosphere conditions to prevent the reaction with moisture and oxygen. The general reaction scheme is as follows:
Mg+C12H17Br→MgBrC12H17
Industrial Production Methods
Industrial production of magnesium bromide 4’-pentyl-1,1’-biphenyl involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature, solvent purity, and the exclusion of moisture. The product is typically purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Magnesium bromide 4’-pentyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can convert the compound into different organomagnesium species.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in organic synthesis and material science applications.
科学的研究の応用
Magnesium bromide 4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of magnesium bromide 4’-pentyl-1,1’-biphenyl involves the formation of a reactive organomagnesium species. This species can act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
類似化合物との比較
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Magnesium bromide: A simpler compound without the biphenyl moiety, used in different contexts.
4’-pentyl-1,1’-biphenyl: The organic component without the magnesium bromide, used in liquid crystal applications.
Uniqueness
Magnesium bromide 4’-pentyl-1,1’-biphenyl is unique due to its combination of organometallic and aromatic properties. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both academic and industrial research.
特性
CAS番号 |
87941-99-9 |
|---|---|
分子式 |
C17H19BrMg |
分子量 |
327.5 g/mol |
IUPAC名 |
magnesium;1-pentyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C17H19.BrH.Mg/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16;;/h6-7,9-14H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
CJHXFPLGKXMUQR-UHFFFAOYSA-M |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)





![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)

![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
